molecular formula C11H18N4O3S B6457235 N-[1-(4-methoxypyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide CAS No. 2549046-89-9

N-[1-(4-methoxypyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide

Cat. No.: B6457235
CAS No.: 2549046-89-9
M. Wt: 286.35 g/mol
InChI Key: FDPHCBGUZPEDDE-UHFFFAOYSA-N
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Description

N-[1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is a synthetic organic compound featuring a pyrrolidine core substituted with a 4-methoxypyrimidin-2-yl group and an N-methylmethanesulfonamide moiety. Its structure combines a pyrimidine ring (a heterocyclic aromatic system) with a sulfonamide group, a configuration commonly explored in medicinal chemistry for targeting enzymes like kinases or proteases. The methoxy group at the 4-position of the pyrimidine ring likely enhances solubility and modulates electronic properties, while the sulfonamide group contributes to hydrogen-bonding interactions in biological systems.

Properties

IUPAC Name

N-[1-(4-methoxypyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3S/c1-14(19(3,16)17)9-5-7-15(8-9)11-12-6-4-10(13-11)18-2/h4,6,9H,5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPHCBGUZPEDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC=CC(=N2)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[1-(4-methoxypyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[1-(4-methoxypyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, although it is not currently used in clinical settings.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Substituent Analysis of Pyrimidine-Based Sulfonamides

Compound Name Pyrimidine Substituent Pyrrolidine Substituent Sulfonamide Group Key Functional Groups
Target Compound 4-Methoxy N-Methyl Methanesulfonamide Methoxy, sulfonamide
N-[1-(4-Cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide 4-Cyano N-Methyl Methanesulfonamide Cyano, sulfonamide
Example 56 (Patent Compound) N/A* N/A* Benzenesulfonamide Fluorophenyl, chromenone
S1—N1—H1 ( Compound) 5-Bromo, 2-morpholin-4-yl Trimethylbenzenesulfonamide Trimethylbenzenesulfonamide Bromo, morpholine

*The patent compound (Example 56) uses a pyrazolo[3,4-d]pyrimidine core instead of a pyrimidin-2-ylpyrrolidine system.

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-methoxy group is electron-donating, contrasting with the 4-cyano group in the Life Chemicals analog (electron-withdrawing) . This difference may influence binding affinity in enzymatic targets (e.g., methoxy enhances solubility; cyano improves electrophilicity).
  • Core Heterocycle: Example 56 employs a pyrazolo-pyrimidine scaffold fused with a chromenone ring, suggesting divergent biological targets (e.g., kinase inhibition vs. antimicrobial activity).

Physicochemical and Commercial Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Inferred) Commercial Availability
Target Compound ~325.4 (calculated) Not reported Moderate (polar groups) Research-grade (not commercial)
N-[1-(4-Cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide ~310.3 (calculated) Not reported Low (cyano group) Available (Life Chemicals, $81–$372 for 1–100 mg)
Example 56 603.0 (M++1) 252–255 Low (fluorinated aryl) Patent-protected (no commercial data)

Key Observations :

  • Molecular Weight: The target compound (~325 g/mol) falls within the "drug-like" range (300–500 g/mol), whereas Example 56 exceeds this (603 g/mol), likely due to its chromenone and fluorophenyl substituents.
  • Thermal Stability: Example 56’s high melting point (252–255°C) suggests strong crystalline packing, possibly from its planar chromenone ring and sulfonamide hydrogen bonding. The target compound’s melting point is unreported but likely lower due to fewer aromatic systems.
  • Commercial Accessibility: The cyano-substituted analog is available at research-scale pricing ($81–$372 for 1–100 mg) , indicating its use in early-stage studies. The target compound’s absence from commercial catalogs suggests it remains under preclinical investigation.

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